1-(4-Biphenylyl)cyclobutanamine
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Overview
Description
1-(4-Biphenylyl)cyclobutanamine is an organic compound with the molecular formula C16H17N It is characterized by a cyclobutane ring attached to a biphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)cyclobutanamine can be synthesized through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as the preparation of the biphenyl precursor, coupling with cyclobutanamine, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Biphenylyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-(4-Biphenylyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutylamine: A simpler analog with a cyclobutane ring and an amine group.
Biphenylamine: Contains a biphenyl group and an amine group but lacks the cyclobutane ring.
Uniqueness: 1-(4-Biphenylyl)cyclobutanamine is unique due to the combination of the cyclobutane ring and biphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from simpler analogs like cyclobutylamine and biphenylamine.
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(4-phenylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C16H17N/c17-16(11-4-12-16)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12,17H2 |
InChI Key |
BZGMOAQZGUBDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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